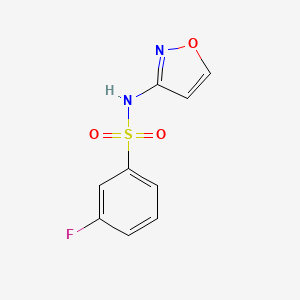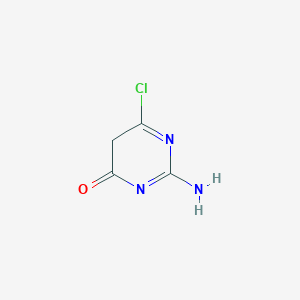
2,3-Dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone, commonly known as MDBP, is a psychoactive drug that belongs to the cathinone family. It is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential therapeutic properties.
作用機序
MDBP acts as a monoamine transporter inhibitor, which means that it prevents the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which can have various effects on mood, behavior, and perception. MDBP also acts as a weak agonist at the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats and to produce rewarding effects in animal models of drug addiction. It has also been shown to produce analgesic effects in mice. In humans, MDBP has been reported to produce euphoria, increased sociability, and enhanced music appreciation.
実験室実験の利点と制限
MDBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also some limitations to using MDBP in lab experiments. It is a controlled substance in many countries, which means that obtaining it for research purposes can be difficult. It is also a psychoactive drug, which means that it may have unwanted effects on research subjects.
将来の方向性
There are several future directions for research on MDBP. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce cocaine self-administration in rats and to reduce withdrawal symptoms in mice. Another area of interest is its potential use in the treatment of depression and anxiety. It has been shown to have antidepressant and anxiolytic effects in animal models. Finally, there is interest in further elucidating the mechanism of action of MDBP, particularly its effects on monoamine transporters and serotonin receptors.
合成法
MDBP is synthesized by the reaction of 3-methylpiperidin-1-amine with 1,3-benzodioxole-5-carboxylic acid followed by reduction with sodium borohydride. The final product is purified by recrystallization from ethanol. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
MDBP has been extensively studied for its potential therapeutic properties. It is believed to have antidepressant, anxiolytic, and analgesic effects. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. MDBP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-3-2-6-16(10-11)15(17)12-4-5-13-14(9-12)19-8-7-18-13/h4-5,9,11H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQGIQZVEFDHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57258816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)


![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)

